Copper--zirconium (1/2)

electronic band structure semiconducting intermetallic first-principles DFT

Copper–zirconium (1/2), stoichiometrically CuZr₂ (CAS 12019-28-2), is a binary intermetallic compound (IMC) in the Cu–Zr system. It crystallizes in a body-centered tetragonal structure (space group I4/mmm) with unit cell parameters a ≈ 3.3 Å and c ≈ 11.3 Å.

Molecular Formula CuZr2
Molecular Weight 245.99 g/mol
CAS No. 12019-28-2
Cat. No. B14710909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper--zirconium (1/2)
CAS12019-28-2
Molecular FormulaCuZr2
Molecular Weight245.99 g/mol
Structural Identifiers
SMILES[Cu].[Zr].[Zr]
InChIInChI=1S/Cu.2Zr
InChIKeyAKUUWPJPJALJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper–Zirconium (1/2) CuZr₂ CAS 12019-28-2: Intermetallic Compound Baseline for Scientific Sourcing


Copper–zirconium (1/2), stoichiometrically CuZr₂ (CAS 12019-28-2), is a binary intermetallic compound (IMC) in the Cu–Zr system. It crystallizes in a body-centered tetragonal structure (space group I4/mmm) with unit cell parameters a ≈ 3.3 Å and c ≈ 11.3 Å [1]. The compound melts congruently at 1065 °C and exhibits distinct high-temperature (CuZr₂-h) and low-temperature (CuZr₂-l) polymorphic modifications [2]. Unlike all other Cu–Zr IMCs, CuZr₂ is a semiconductor with an indirect band gap of 0.227 eV [3]. It forms via a single-step polymorphous crystallization from the amorphous phase with an activation energy of 3.26 ± 0.10 eV [4]. CuZr₂ serves as a critical precipitate phase in high-strength, high-conductivity Cu–Cr–Zr alloys and as a constituent in Zr-based bulk metallic glass composites [5].

Why Generic Cu–Zr Intermetallic Substitution Fails for CuZr₂ (CAS 12019-28-2)


Intermetallic compounds in the Cu–Zr binary family (Cu₉Zr₂, Cu₅₁Zr₁₄, Cu₈Zr₃, Cu₁₀Zr₇, CuZr, and CuZr₂) exhibit fundamentally different electronic, thermodynamic, and kinetic properties that preclude their interchangeable use in performance-driven applications. CuZr₂ is the only semiconductor in the Cu–Zr system (band gap 0.227 eV), whereas all other Cu–Zr IMCs are metallic conductors [1]. CuZr₂ also demonstrates a unique single-step polymorphous crystallization pathway absent in other Cu–Zr phases, which governs its distinct phase-selection behavior during processing [2]. Furthermore, the compound exhibits two temperature-dependent polymorphic modifications (CuZr₂-h and CuZr₂-l), a characteristic not shared by most other Cu–Zr IMCs, directly impacting phase stability under thermal cycling [3]. In oxidation environments, crystalline CuZr₂ displays markedly faster oxidation kinetics and distinct oxide microstructures relative to its amorphous counterpart of identical composition, underscoring the critical role of atomic order in surface degradation behavior [4]. Generic in-class substitution therefore introduces unacceptable uncertainty in electronic behavior, phase stability, and surface reactivity.

CuZr₂ (CAS 12019-28-2) Quantitative Differentiation Evidence Against Closest Analogs in the Cu–Zr System


CuZr₂ as the Sole Semiconductor in the Cu–Zr Binary Intermetallic Family

First-principles DFT calculations across all eight equilibrium Cu–Zr intermetallic compounds reveal that CuZr₂ is the exclusive semiconductor in the binary system. CuZr₂ possesses an indirect band gap of 0.227 eV, whereas the other seven IMCs—Cu₉Zr₂, Cu₅₁Zr₁₄, Cu₈Zr₃, Cu₂Zr, Cu₂₄Zr₁₃, Cu₁₀Zr₇, and CuZr—are all metallic conductors with zero band gap [1].

electronic band structure semiconducting intermetallic first-principles DFT

Polymorphous Crystallization Kinetics of Amorphous CuZr₂: Activation Energy Benchmark

Amorphous CuZr₂ crystallizes via a single-step polymorphous transformation directly to the body-centered tetragonal crystalline phase with no intermediate metastable phases, described by Johnson–Mehl kinetics. The activation energy for this transformation is 3.26 ± 0.10 eV [1]. In contrast, other Cu–Zr amorphous alloys (e.g., Cu₅₀Zr₅₀) typically crystallize through multi-step pathways involving intermediate Cu₁₀Zr₇ or CuZr (B2) phases, complicating phase control during thermal processing [2].

crystallization kinetics amorphous-to-crystalline transformation activation energy

Thermal Oxidation Behavior: Crystalline CuZr₂ vs. Amorphous Cu₃₃Zr₆₇ of Identical Composition

A direct comparative study of thermal oxidation in the 200–250 °C range demonstrates that crystalline CuZr₂ oxidizes significantly faster than amorphous Cu₃₃at.%Zr₆₇at.% alloy of identical bulk composition. The amorphous counterpart exhibits much slower oxidation kinetics due to the lack of structural order, which suppresses short-circuit diffusion pathways. Furthermore, the oxide overgrowth on c-CuZr₂ develops a distinctly different microstructure, including a more pronounced Zr-depletion zone beneath the ZrO₂ overlayer [1].

thermal oxidation oxide scale microstructure surface engineering

High- and Low-Temperature Polymorphic Modifications of CuZr₂: Phase Stability Differentiation

Thermodynamic reassessment of the Cu–Zr system using the CALPHAD methodology establishes that CuZr₂ is unique among Cu–Zr intermetallics in exhibiting two distinct stoichiometric polymorphs: a high-temperature modification (CuZr₂-h) and a low-temperature modification (CuZr₂-l). This polymorphic transition is absent in the other nine intermediate phases (Cu₉Zr₂, Cu₅₁Zr₁₄, Cu₈Zr₃, Cu₂Zr, Cu₂₄Zr₁₃, Cu₁₀Zr₇, CuZr, Cu₅Zr₈) included in the optimized thermodynamic description [1].

phase stability CALPHAD polymorphism thermodynamic modeling

Cr-Doping Modulation of CuZr₂ Elastic Modulus and Hardness for Tailored Mechanical Performance

First-principles calculations on Cr-doped CuZr₂ demonstrate that the mechanical properties of CuZr₂ can be directionally tuned via dopant site selection. Replacing Zr atoms with Cr increases the elastic modulus and hardness of CuZr₂, whereas substituting Cu atoms with Cr decreases hardness, thereby improving machinability. All six dynamically stable Cr-doped CuZr₂ structures remain metallic and exhibit ferromagnetism (magnetic moments 0.303–5.243 μB), in contrast to pristine CuZr₂ which is non-magnetic and semiconducting [1].

mechanical properties doping engineering elastic modulus hardness

Surface Energy Landscape of CuZr₂ Precipitates in Cu–Cr–Zr Alloys

DFT-GGA/PBE calculations of CuZr₂ surface energies provide quantitative data absent for other Cu–Zr IMCs in the context of precipitate–matrix interfaces. The CuZr₂ (100)/(010) surfaces are stoichiometric with identical atomic structures, while the (100) surface exhibits three non-stoichiometric terminations—Cu, Zr1, and Zr2—with Zr2 being the most stable. The CuZr₂ (010)/Cu (110) interfacial energy has been predicted, and lattice mismatch between the CuZr₂ precipitate and Cu matrix is shown to be the dominant factor governing interfacial stability [1]. No comparable surface-energy datasets exist for Cu₁₀Zr₇, CuZr, or Cu₅₁Zr₁₄ precipitates in the Cu-matrix context.

surface energy interface stability precipitation strengthening DFT

CuZr₂ (CAS 12019-28-2) Evidence-Backed Application Scenarios for Procurement Decision-Making


Semiconducting Intermetallic for Thin-Film Electronic and Thermoelectric Devices

The exclusive semiconducting character of CuZr₂ (indirect band gap 0.227 eV) among all Cu–Zr binary intermetallics makes it the only candidate in this materials family for applications requiring a narrow-band-gap semiconductor [1]. Potential uses include thin-film thermoelectric generators, infrared sensors, or Schottky-barrier components where a crystalline intermetallic semiconductor with defined stoichiometry is needed. Procurement of phase-pure CuZr₂ is essential, as any contamination with metallic Cu–Zr phases (e.g., CuZr, Cu₁₀Zr₇) would introduce conductive pathways that short-circuit the semiconducting behavior.

Model Precipitate Phase for Computational Design of High-Strength Cu–Cr–Zr Alloys

CuZr₂ is the only Cu–Zr precipitate for which comprehensive surface-energy and Cu-matrix interface-energy calculations exist, including identification of the most stable surface termination (Zr2) and quantification of the CuZr₂(010)/Cu(110) interfacial energy [2]. This makes CuZr₂ the preferred precipitate material for computational alloy-design workflows targeting next-generation Cu–Cr–Zr alloys for nuclear fusion, aerospace, and high-speed rail applications. Sourcing validated CuZr₂ reference material enables experimental calibration of DFT-predicted interface cohesion and coarsening kinetics.

Controlled Crystallization Studies in Bulk Metallic Glass (BMG) Composites

The single-step polymorphous crystallization of CuZr₂ from the amorphous phase, with a well-characterized activation energy of 3.26 ± 0.10 eV, provides a kinetically predictable pathway for engineering BMG-matrix composites [3]. Unlike CuZr-based glasses that crystallize through multi-step eutectoid reactions (CuZr → Cu₁₀Zr₇ + CuZr₂), amorphous Cu₆₇Zr₃₃ crystallizes directly to CuZr₂ without intermediate phases. This simplifies thermal processing and microstructure prediction. Researchers developing Zr-based BMG composites should specify CuZr₂-rich compositions to exploit this single-step transformation.

Oxidation Model System for Crystalline vs. Amorphous Alloy Surface Engineering

The pair of crystalline CuZr₂ and amorphous Cu₃₃Zr₆₇ of identical composition constitutes a uniquely controlled model system for isolating the role of atomic structure on oxidation behavior [4]. The faster oxidation kinetics of c-CuZr₂ and its distinct Zr-depletion zone microstructure—quantified by AES depth profiling and cross-sectional TEM—make CuZr₂ the reference crystalline end-member for oxidation mechanism studies. Surface-engineering laboratories evaluating oxidation-resistant coatings on Zr–Cu alloys require certified CuZr₂ as a benchmark substrate.

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